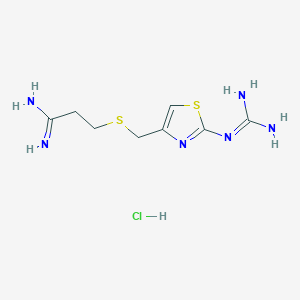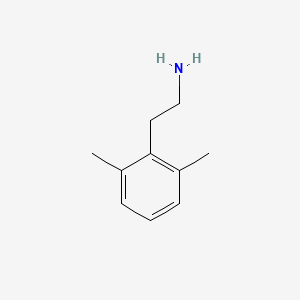![molecular formula C10H17ClN2O3 B3153968 (2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride CAS No. 76932-06-4](/img/structure/B3153968.png)
(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride
Übersicht
Beschreibung
(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable component in synthetic chemistry and pharmaceutical research.
Wirkmechanismus
Target of Action
The primary target of H-Pro-pro-OH hcl is Dipeptidyl-Peptidase IV (DPP IV) . DPP IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels .
Mode of Action
H-Pro-pro-OH hcl interacts with its target, DPP IV, by binding to the active site of the enzyme . This interaction can inhibit the activity of DPP IV, preventing it from breaking down incretins. As a result, the level of incretins in the body increases, leading to enhanced glucose control .
Biochemical Pathways
The inhibition of DPP IV by H-Pro-pro-OH hcl affects the incretin pathway . Incretins, such as GLP-1, are released by the intestines in response to food intake and stimulate insulin secretion from the pancreas. By preventing the degradation of incretins, H-Pro-pro-OH hcl enhances the insulin response, leading to better glucose control .
Pharmacokinetics
The compound’s solubility in water suggests that it may be well-absorbed in the body. The ADME (Absorption, Distribution, Metabolism, Elimination) properties of H-Pro-pro-OH hcl and their impact on its bioavailability would need to be studied further for a comprehensive understanding.
Result of Action
The molecular and cellular effects of H-Pro-pro-OH hcl’s action primarily involve enhanced glucose control. By inhibiting DPP IV and increasing incretin levels, H-Pro-pro-OH hcl promotes insulin secretion, which helps lower blood glucose levels .
Action Environment
The action, efficacy, and stability of H-Pro-pro-OH hcl can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it might be affected by the hydration status of the body Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity.
Biochemische Analyse
Biochemical Properties
H-Pro-pro-OH HCl plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with enzymes such as dipeptidyl-peptidase IV (DPP IV), which is involved in the cleavage of dipeptides from the N-terminus of polypeptides . The interaction between H-Pro-pro-OH HCl and DPP IV is essential for understanding the enzyme’s specificity and activity. Additionally, H-Pro-pro-OH HCl can interact with other proteins and biomolecules, influencing their structure and function.
Cellular Effects
H-Pro-pro-OH HCl affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, H-Pro-pro-OH HCl can impact the activity of chloride ions in cellular functions, which are crucial for maintaining cellular homeostasis . The compound’s effects on cell signaling pathways can lead to changes in gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of H-Pro-pro-OH HCl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. H-Pro-pro-OH HCl binds to specific sites on enzymes such as DPP IV, inhibiting or activating their activity . This binding interaction can lead to conformational changes in the enzyme, affecting its function. Additionally, H-Pro-pro-OH HCl can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Pro-pro-OH HCl can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that H-Pro-pro-OH HCl is stable under specific storage conditions, such as temperatures below -15°C . Its stability can be affected by factors such as pH, temperature, and exposure to light. Long-term studies in vitro and in vivo have demonstrated that H-Pro-pro-OH HCl can have sustained effects on cellular function, depending on its stability and degradation.
Dosage Effects in Animal Models
The effects of H-Pro-pro-OH HCl vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, H-Pro-pro-OH HCl can exhibit toxic or adverse effects, such as alterations in cellular metabolism and gene expression. Understanding the dosage effects is crucial for determining the optimal concentration for experimental studies.
Metabolic Pathways
H-Pro-pro-OH HCl is involved in various metabolic pathways, including those related to proline metabolism. The compound interacts with enzymes such as prolyl-hydroxylase, which is involved in the hydroxylation of proline residues . This interaction can affect metabolic flux and metabolite levels, influencing cellular metabolism. Additionally, H-Pro-pro-OH HCl can impact the levels of other metabolites, contributing to its overall effects on cellular function.
Transport and Distribution
The transport and distribution of H-Pro-pro-OH HCl within cells and tissues are essential for its activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, H-Pro-pro-OH HCl can localize to various cellular compartments, influencing its activity and function. The distribution of H-Pro-pro-OH HCl within tissues can also affect its overall efficacy and impact on cellular processes.
Subcellular Localization
H-Pro-pro-OH HCl exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, H-Pro-pro-OH HCl may localize to the cytoplasm or endoplasmic reticulum, where it can interact with enzymes and other biomolecules. Understanding the subcellular localization of H-Pro-pro-OH HCl is crucial for elucidating its mechanism of action and effects on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of (2S)-pyrrolidine-2-carboxylic acid with a suitable carbonyl compound under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may involve multiple purification steps, such as crystallization and chromatography, to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-pyrrolidine-2-carboxylic acid
- (2S)-pyrrolidine-2-carbonitrile hydrochloride
Uniqueness
Compared to similar compounds, (2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride offers unique advantages due to its specific stereochemistry and functional groups. These properties make it particularly effective in asymmetric synthesis and as a chiral catalyst .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3.ClH/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYURMCIKJOWAO-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,4-Dichlorobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3153933.png)




![4-Hexylbicyclo[2.2.2]octan-1-OL](/img/structure/B3153961.png)


